molecular formula C22H18ClN3O B12124356 N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide

Cat. No.: B12124356
M. Wt: 375.8 g/mol
InChI Key: AGFNYMGTPGEBBI-UHFFFAOYSA-N
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Description

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzodiazole ring, which is further substituted with a 3-chlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of various catalysts and solvents to optimize yield and purity. The industrial methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H18ClN3O/c23-18-10-6-7-16(13-18)15-26-20-12-5-4-11-19(20)25-21(26)14-24-22(27)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27)

InChI Key

AGFNYMGTPGEBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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